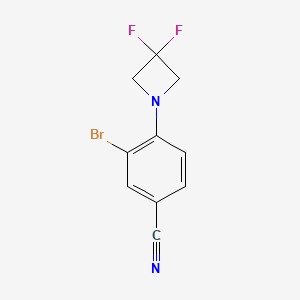

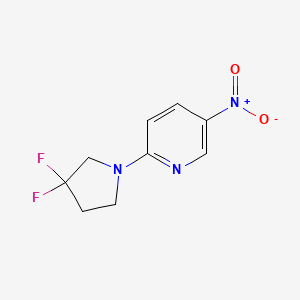

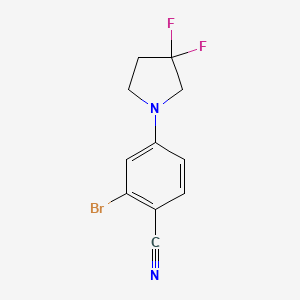

![molecular formula C6H11ClN4O2 B1407611 [3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐 CAS No. 1417567-77-1](/img/structure/B1407611.png)

[3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis

The molecular structure of similar compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .Chemical Reactions Analysis

There are various chemical reactions associated with similar compounds. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Physical And Chemical Properties Analysis

The physicochemical properties of similar compounds, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), include excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .科学研究应用

还原胺化过程

还原胺化技术涉及将醛或酮转化为胺,对于合成包括药物和农药在内的广泛胺类化合物至关重要。这些过程对于从较简单的前体构建复杂分子至关重要,为潜在合成或修改类似“[3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐” (Irrgang & Kempe, 2020)等化合物提供了途径。

环境修复

应用胺功能化吸附剂从水中去除持久性有机污染物展示了含氮化合物在环境中的重要性。这表明相关化合物在水处理和污染缓解策略中具有潜在的环境应用 (Ateia et al., 2019)。

抗真菌应用

对植物疾病的化学治疗研究,如巴约病,突显了小分子含氮化合物在开发抗真菌剂中的重要性。这表明了类似“[3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐”在农业中用于疾病控制的潜在途径 (Kaddouri et al., 2022)。

芳香族硝基化合物的催化还原

芳香族硝基化合物催化还原为胺在制药工业中至关重要,表明在合成活性药物成分和中间体方面具有应用价值。这强调了理解和操纵分子框架中的硝基和氨基团对于药物开发的相关性 (Tafesh & Weiguny, 1996)。

杂环化合物合成

杂环化合物的合成和应用,如吡唑烯,对药物化学起着重要作用,为开发新的治疗剂提供了模板。这指向了类似化合物的潜在药用和药物应用,包括它们在设计新药物中的作用 (Gomaa & Ali, 2020)。

安全和危害

The safety and hazards of similar compounds are often related to their impact and friction sensitivities. For example, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are considered part of the green primary explosives group due to their suitable impact and friction sensitivities and being free of toxic metals .

未来方向

属性

IUPAC Name |

3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWSBISQQYTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

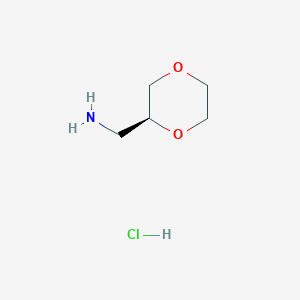

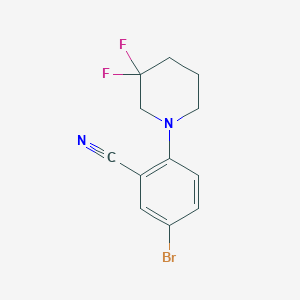

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)